tert-Butyl N-[(3R,5R)-5-fluoropiperidin-3-yl]-N-methylcarbamate
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Overview
Description
tert-Butyl N-[(3R,5R)-5-fluoropiperidin-3-yl]-N-methylcarbamate: is a chemical compound with the molecular formula C10H19FN2O2 . It is a derivative of piperidine, a six-membered ring containing nitrogen, and features a fluorine atom at the 5-position. The tert-butyl group and the carbamate functionality are significant in its structure, contributing to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3R,5R)-5-fluoropiperidin-3-yl]-N-methylcarbamate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the piperidine ring, which is then functionalized with a fluorine atom at the 5-position.
Carbamate Formation:
Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[(3R,5R)-5-fluoropiperidin-3-yl]-N-methylcarbamate can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a pharmacological agent due to its structural similarity to bioactive compounds.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.
Industry:
Mechanism of Action
The mechanism of action of tert-butyl N-[(3R,5R)-5-fluoropiperidin-3-yl]-N-methylcarbamate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of the fluorine atom and the carbamate group can influence its binding affinity and selectivity .
Comparison with Similar Compounds
- tert-Butyl N-[(3R,5R)-5-methylpiperidin-3-yl]-N-methylcarbamate
- tert-Butyl N-[(3R,5R)-5-hydroxypiperidin-3-yl]-N-methylcarbamate
Comparison:
- Uniqueness: The presence of the fluorine atom in tert-butyl N-[(3R,5R)-5-fluoropiperidin-3-yl]-N-methylcarbamate distinguishes it from its analogs, potentially enhancing its biological activity and stability.
- Reactivity: The fluorinated compound may exhibit different reactivity patterns compared to its non-fluorinated counterparts, influencing its chemical behavior and applications .
Properties
Molecular Formula |
C11H21FN2O2 |
---|---|
Molecular Weight |
232.29 g/mol |
IUPAC Name |
tert-butyl N-[(3R,5R)-5-fluoropiperidin-3-yl]-N-methylcarbamate |
InChI |
InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14(4)9-5-8(12)6-13-7-9/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1 |
InChI Key |
UPBZJZJIXWPUNM-RKDXNWHRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H]1C[C@H](CNC1)F |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CC(CNC1)F |
Origin of Product |
United States |
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